molecular formula C15H34N6 B14267986 N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine CAS No. 133989-26-1

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine

Cat. No.: B14267986
CAS No.: 133989-26-1
M. Wt: 298.47 g/mol
InChI Key: QMOFNAWGUJFLDN-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of amines, aldehydes, isocyanides, and carboxylic acids .

Industrial Production Methods

Industrial production of piperazine derivatives, including N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine, often involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process produces various ethylene amines, which can then be purified by distillation .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can enhance its reactivity and biological activity. In gene delivery applications, the compound forms stable complexes with DNA, facilitating its entry into cells and promoting gene expression .

Comparison with Similar Compounds

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be compared with other piperazine derivatives such as:

The uniqueness of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine lies in its specific structure, which provides multiple reactive sites and potential for diverse applications in various fields.

Properties

CAS No.

133989-26-1

Molecular Formula

C15H34N6

Molecular Weight

298.47 g/mol

IUPAC Name

N,N'-bis(2-piperazin-1-ylethyl)propane-1,3-diamine

InChI

InChI=1S/C15H34N6/c1(2-16-4-10-20-12-6-18-7-13-20)3-17-5-11-21-14-8-19-9-15-21/h16-19H,1-15H2

InChI Key

QMOFNAWGUJFLDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCCNCCN2CCNCC2

Origin of Product

United States

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